Glycopyrronium Tosylate
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Overview
Description
It is primarily used as a topical anticholinergic agent for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating . This compound is marketed under the brand name Qbrexza among others and was approved for medical use in the United States in June 2018 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycopyrronium Tosylate typically involves the conversion of Glycopyrrolate bromide to this compound. One method involves reacting Glycopyrrolate bromide with a metal salt, preferably a silver salt, followed by lyophilization to obtain Glycopyrrolate as a glassy solid, which is then isolated using toluene . Another method involves contacting Glycopyrrolate base with methyl tosylate to produce this compound .
Industrial Production Methods: An efficacious industrial process for the preparation of this compound involves preparing a sodium salt of p-toluenesulfonic acid by reacting p-toluenesulfonic acid with sodium methoxide in a nonpolar organic solvent. This sodium salt is then reacted with Glycopyrrolate bromide in the presence of water to obtain this compound . This method is cost-effective, environmentally friendly, and easily scalable for high-volume industrial production .
Chemical Reactions Analysis
Types of Reactions: Glycopyrronium Tosylate primarily undergoes substitution reactions due to its quaternary ammonium structure. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can displace the tosylate group.
Hydrolysis Reactions: These reactions can occur in the presence of water, especially under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield Glycopyrrolate and p-toluenesulfonic acid.
Scientific Research Applications
Glycopyrronium Tosylate has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology:
Medicine: It is used to treat primary axillary hyperhidrosis by reducing excessive sweating through its anticholinergic effects. It is also being investigated for its potential use in treating other conditions involving overactive sweat glands.
Pharmacology: Research studies have explored its pharmacokinetics and safety profile, comparing it to oral glycopyrrolate.
Mechanism of Action
Glycopyrronium Tosylate acts as a competitive inhibitor of acetylcholine receptors located on peripheral tissues, including sweat glands . By inhibiting the action of acetylcholine on these receptors, it reduces the stimulation of sweat glands, thereby decreasing sweat production . This mechanism is particularly effective in treating hyperhidrosis, where excessive sweating is a primary concern.
Comparison with Similar Compounds
Uniqueness of Glycopyrronium Tosylate: this compound is unique in its specific application for treating primary axillary hyperhidrosis through topical administration. Unlike other anticholinergic agents, it is formulated as a pre-moistened cloth for easy and targeted application . This formulation minimizes systemic absorption and reduces the risk of systemic side effects, making it a preferred choice for patients with hyperhidrosis .
Properties
CAS No. |
873295-46-6 |
---|---|
Molecular Formula |
C26H37NO7S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |
InChI Key |
UOWOLENSDISMPG-FFUVTKDNSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |
Origin of Product |
United States |
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